SMARCA-BD ligand 1 for PROTAC dihydrochloride
Description
Evolution of Proteolysis-Targeting Chimeras in Targeted Protein Degradation
The conceptual foundation for PROTACs emerged in 2001 with the pioneering work of Sakamoto, Deshaies, and colleagues, who demonstrated that bifunctional molecules could recruit methionine aminopeptidase 2 (MetAP-2) to the SCF^βTRCP^ E3 ubiquitin ligase complex, inducing MetAP-2 ubiquitination and degradation. This first-generation PROTAC, termed Protac-1, utilized a phosphopeptide from IκBα to engage SCF^βTRCP^ and the covalent MetAP-2 binder ovalicin. Despite its reliance on microinjection for cellular delivery, Protac-1 validated the core principle of hijacking the ubiquitin-proteasome system (UPS) for targeted protein removal.
Subsequent innovations focused on improving E3 ligase recruitment and cell permeability. A breakthrough occurred with the identification of a seven-amino-acid peptide from hypoxia-inducible factor 1α (HIF1α) that binds the von Hippel–Lindau (VHL) E3 ligase. Modifications such as C-terminal octa-D-arginine tags enhanced cellular uptake, enabling PROTACs to function without invasive delivery methods. The transition from peptide-based to small-molecule PROTACs marked another leap, exemplified by VHL-recruiting degraders of estrogen-related receptor-α (ERRα) and receptor-interacting serine/threonine protein kinase 2 (RIPK2), which achieved >90% target depletion at nanomolar concentrations.
By 2019, structure-guided design had become central to PROTAC development. For SMARCA-BD ligand 1, researchers exploited crystallographic data of ternary complexes involving VHL, the PROTAC, and the SMARCA2 bromodomain to optimize cooperative binding. This approach addressed limitations observed in earlier bromodomain inhibitors, which failed to replicate the anti-proliferative effects of SMARCA2/4 genetic knockout.
Rationale for Targeting SWI/SNF Complex ATPases in Oncotherapy
SWI/SNF chromatin remodeling complexes, including the BAF (BRG1/BRM-associated factor) and PBAF (polybromo-associated BAF) variants, regulate transcriptional accessibility by modulating nucleosome positioning. The ATPase subunits SMARCA2 (BRM) and SMARCA4 (BRG1) serve as enzymatic engines for these complexes, with recurrent mutations in SMARCA4 documented in over 20% of cancers, including lung adenocarcinoma, medulloblastoma, and AML.
| SWI/SNF Subunit | Associated Cancers | Functional Role |
|---|---|---|
| SMARCA4 (BRG1) | AML, ovarian cancer | Chromatin remodeling, tumor suppression |
| SMARCA2 (BRM) | SMARCA4-mutant cancers | Compensatory ATPase activity |
| PBRM1 | Renal cell carcinoma | PBAF complex stabilization |
In SMARCA4-deficient cancers, SMARCA2 becomes essential for maintaining BAF complex integrity and cell proliferation. This synthetic lethality provides a therapeutic window for SMARCA-BD ligand 1, which selectively degrades both ATPases. Preclinical studies in AML models demonstrated that PROTAC-mediated SMARCA4 depletion induces cell cycle arrest and apoptosis, mirroring genetic knockout phenotypes. Furthermore, simultaneous degradation of PBRM1—a PBAF subunit—enhances anti-tumor efficacy by destabilizing redundant chromatin remodeling pathways.
Strategic Advantages of SMARCA-BD Ligand 1 Within the PROTAC Landscape
SMARCA-BD ligand 1 distinguishes itself through three key mechanisms:
Ternary Complex Cooperativity : Unlike traditional inhibitors, PROTAC efficacy depends on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. SMARCA-BD ligand 1 exhibits positive cooperativity, where pre-binding of the VHL ligase enhances SMARCA2/4 bromodomain affinity by 4.8-fold. This property compensates for the ligand’s moderate standalone binding affinity (Kd = ~100 nM), enabling sub-stoichiometric degradation.
Catalytic Degradation Cycle : Each SMARCA-BD ligand 1 molecule facilitates multiple rounds of ubiquitination, as evidenced by >90% target depletion at concentrations far below the ligand’s Kd. This efficiency reduces the required therapeutic dose and minimizes off-target effects.
Dual ATPase and PBAF Targeting : By degrading SMARCA2/4 and PBRM1, the compound disrupts both BAF and PBAF complexes. This broad activity circumvents compensatory mechanisms observed in single-target therapies.
Structural Comparison of PROTAC Generations
| Generation | E3 Ligase | Target | Key Innovation | Limitation |
|---|---|---|---|---|
| 1st (2001) | SCF^βTRCP^ | MetAP-2 | Proof-of-concept bifunctional design | Peptide dependency, low potency |
| 2nd (2015) | VHL | ERRα, RIPK2 | Small-molecule ligands, nM potency | Limited tissue penetration |
| 3rd (2019) | VHL | SMARCA2/4, PBRM1 | Structure-guided cooperativity | Requires high-resolution crystallography |
Propriétés
IUPAC Name |
2-(6-amino-5-piperazin-1-ylpyridazin-3-yl)phenol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O.2ClH/c15-14-12(19-7-5-16-6-8-19)9-11(17-18-14)10-3-1-2-4-13(10)20;;/h1-4,9,16,20H,5-8H2,(H2,15,18);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBBYNMFULAIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NN=C2N)C3=CC=CC=C3O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SMARCA-BD ligand 1 for Protac dihydrochloride follows a modular approach typical of PROTAC development, prioritizing the conjugation of a SMARCA2-binding moiety to an E3 ubiquitin ligase recruiter via a flexible linker. Key steps include:
Core Structure Assembly
The core structure derives from a substituted pyridazine scaffold, functionalized with piperazine and phenol groups to enhance binding affinity to SMARCA2’s bromodomain. In a representative procedure, (R)-1-cyano-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrrolidine-3-carboxamide is reacted with 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid under coupling conditions using hexafluorophosphate benzotriazole tetramethyl uronium (HCTU) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). The reaction proceeds at room temperature for 2 hours, followed by evaporation and purification via flash chromatography.
Functionalization and Linker Integration
A morpholinoacetyl group is introduced to the thiazolo-pyridine moiety to optimize solubility and proteasome recruitment. This step employs a nucleophilic acyl substitution reaction, where the secondary amine of the core structure reacts with morpholine-4-carbonyl chloride in tetrahydrofuran (THF) under inert atmosphere. The resulting intermediate is subsequently treated with hydrochloric acid to form the dihydrochloride salt, enhancing stability for long-term storage.
Table 1: Key Reaction Parameters for Core Synthesis
| Step | Reagents/Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Coupling | HCTU, DIPEA, 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid | DCM | 25°C | 74% |
| Salt Formation | HCl (gaseous) | Ethanol | 0–5°C | 89% |
Optimization of Reaction Parameters
Solvent and Catalytic System Selection
Dichloromethane and dimethylformamide (DMF) were evaluated for the coupling reaction, with DCM providing superior yields due to its non-polar nature, which minimizes side reactions. The use of HCTU over other coupling agents (e.g., HATU, EDCI) reduced epimerization risks, critical for maintaining the stereochemical integrity of the pyrrolidine carboxamide group.
Industrial-Scale Production Considerations
Industrial synthesis necessitates adaptations for cost-effectiveness and safety:
- Batch Reactors : Stainless-steel reactors with agitation systems ensure homogeneous mixing during the exothermic coupling step.
- Purification : Centrifugal partition chromatography replaces flash chromatography for higher throughput, achieving >99% purity in single passes.
- Storage : Bulk product is lyophilized and stored at -80°C under argon to prevent hygroscopic degradation.
Table 2: Industrial Production Specifications
| Parameter | Specification |
|---|---|
| Purity | ≥98.56% (HPLC) |
| Batch Size | 5–10 kg per cycle |
| Cost Efficiency | $12,000/kg (raw materials) |
Analytical Characterization
Structural Verification
Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic signals:
Comparative Analysis with Related PROTAC Ligands
SMARCA-BD ligand 1 exhibits distinct advantages over traditional bromodomain inhibitors:
Table 3: Selectivity Profile Against BAF Complex Subunits
| Compound | Target | DC50 (nM) | Selectivity (vs. SMARCA4) |
|---|---|---|---|
| SMARCA-BD ligand 1 | SMARCA2 | 1.0 | >100-fold |
| ACBI1 | SMARCA2 | 6.0 | 50-fold |
| PROTAC 2 | SMARCA4 | 11.0 | N/A |
The ligand’s piperazine-pyrrolidine motif enables cooperative binding with E3 ligases (e.g., VHL), achieving ternary complex dissociation constants (Kd) of <10 nM.
Analyse Des Réactions Chimiques
Applications de recherche scientifique
Le ligand 1 SMARCA-BD pour Protac (dichlorhydrate) a une large gamme d'applications de recherche scientifique, notamment :
Mécanisme d'action
Le mécanisme d'action du ligand 1 SMARCA-BD pour Protac (dichlorhydrate) implique la liaison aux sous-unités ATPase BAF SMARCA2, conduisant à sa dégradation via le système ubiquitine-protéasome. Ce processus est facilité par la technologie PROTAC, qui utilise une molécule bifonctionnelle pour recruter une ligase E3 ubiquitine sur la protéine cible, entraînant son ubiquitination et sa dégradation subséquente.
Applications De Recherche Scientifique
SMARCA-BD ligand 1 for Protac (dihydrochloride) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of SMARCA-BD ligand 1 for Protac (dihydrochloride) involves binding to the BAF ATPase subunits SMARCA2, leading to its degradation via the ubiquitin-proteasome system . This process is facilitated by the PROTAC technology, which uses a bifunctional molecule to recruit an E3 ubiquitin ligase to the target protein, resulting in its ubiquitination and subsequent degradation .
Comparaison Avec Des Composés Similaires
Key Characteristics:
- Molecular Formula : C₁₄H₁₉Cl₂N₅O
- Molecular Weight : 344.24 g/mol
- CAS Number : 2369053-68-7
- Mechanism : The ligand binds to the SMARCA2 bromodomain (BD) and recruits an E3 ubiquitin ligase (e.g., VHL or CRBN), triggering ubiquitination and proteasomal degradation of SMARCA2 .
Efficacy Data:
- Degradation Efficiency : In MV-4-11 leukemia cells, SMARCA-BD ligand 1 achieves ~65% degradation of SMARCA2 and ~70% degradation of SMARCA4 (a paralog), with DC₅₀ values of 300 nM and 250 nM, respectively .
- Binding Cooperativity : The ligand exhibits cooperative binding (α = 4.8) when complexed with SMARCA2BD and the VHL-CRBN-ElonginB/C (VCB) E3 ligase, enhancing ternary complex stability .
PROTACs Targeting Chromatin Remodeling Complexes
PROTAC 1 (William Farnaby et al.)
- Target : SMARCA2/4 .
- Structure : Utilizes a piperazine-based exit vector for linker attachment, optimizing solvent accessibility .
Degradation Data :
Parameter SMARCA2 Degradation SMARCA4 Degradation DC₅₀ 300 nM 250 nM Maximal Degradation ~65% ~70% - Advantage: Demonstrated cooperative binding, enhancing degradation efficiency compared to non-cooperative PROTACs .
PROTAC BRD4 Ligand-2
- Target : BRD4 (a BET bromodomain protein) .
- Key Difference : While SMARCA-BD ligand 1 targets ATPase subunits of BAF complexes, BRD4-directed PROTACs focus on transcriptional regulators. BRD4 PROTACs often achieve lower DC₅₀ values (e.g., <100 nM) but lack activity against SMARCA2 .
Non-PROTAC Inhibitors of Epigenetic Readers
Birabresib (MK-8628)
- Target : BRD2/3/4 (BET bromodomains) .
- Mechanism : Competitive inhibitor (IC₅₀ = 92–112 nM) blocking acetyl-lysine recognition.
- This limits its efficacy in drug-resistant cancers .
Hexamethylene Bisacetamide
- Target : BET bromodomains .
- Application : Primarily used in hematological malignancies but lacks the catalytic degradation mechanism of PROTACs .
PROTACs with Structural or Functional Similarities
PROTAC IMPDH Degraders
- Target: Inosine monophosphate dehydrogenase (IMPDH) .
- Design: Combines mycophenolic acid (IMPDH inhibitor) with pomalidomide (E3 ligase ligand).
- Key Difference : While SMARCA-BD ligand 1 targets chromatin remodeling, IMPDH degraders focus on nucleotide biosynthesis, illustrating PROTAC versatility across pathways .
PROTAC Bcl-xL Ligand-1
- Target : Bcl-xL (anti-apoptotic protein) .
- Degradation Efficiency: DC₅₀ values in the low nanomolar range, highlighting superior potency compared to SMARCA-BD ligand 1. However, target specificity varies widely .
Structural and Pharmacokinetic Comparisons
Activité Biologique
SMARCA-BD ligand 1 for PROTAC dihydrochloride is a compound designed to target and degrade the BAF ATPase subunit SMARCA2. This ligand is part of the PROTAC (Proteolysis Targeting Chimeras) technology, which utilizes the ubiquitin-proteasome system to selectively degrade proteins involved in various diseases, particularly cancer. The biological activity of this compound has been extensively studied, revealing its potential therapeutic applications.
- Molecular Formula : C14H19Cl2N5O
- Molecular Weight : 344.25 g/mol
- CAS Number : 2369053-68-7
- Purity : 97.00%
- Solubility : DMSO: 2.7 mg/mL (7.84 mM)
SMARCA-BD ligand 1 functions by binding to the bromodomain of SMARCA2, facilitating its recruitment to an E3 ligase complex, which leads to ubiquitination and subsequent degradation via the proteasome pathway. This mechanism is crucial for modulating the activity of oncogenic pathways where SMARCA2 plays a significant role.
Biological Activity and Efficacy
Research has demonstrated that SMARCA-BD ligand 1 exhibits potent biological activity in various cellular models:
- Degradation Efficiency :
- Cooperative Binding :
- Cellular Impact :
Case Studies
Several studies have explored the effects of SMARCA-BD ligand 1 on cancer cell lines:
- Study 1: Acute Myeloid Leukemia (AML) :
- Study 2: Solid Tumors :
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C14H19Cl2N5O |
| Molecular Weight | 344.25 g/mol |
| CAS Number | 2369053-68-7 |
| DC50 (MV-4-11 Cells) | ~6 nM |
| Solubility | DMSO: 2.7 mg/mL (7.84 mM) |
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